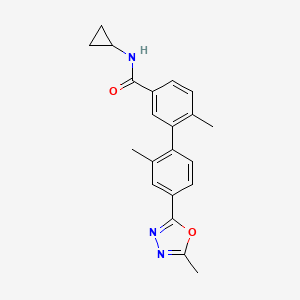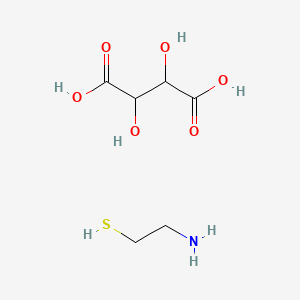
Cysteamine bitartrate
Overview
Description
Cysteamine bitartrate is an aminothiol compound used primarily as a therapeutic agent for nephropathic cystinosis, a rare lysosomal storage disorder characterized by the accumulation of cystine in various organs and tissues . It is a cystine-depleting agent that helps reduce the cystine content in cells, thereby preventing the formation of cystine crystals .
Scientific Research Applications
Mechanism of Action
Target of Action
Cysteamine bitartrate primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .
Mode of Action
This compound acts as a cystine-depleting agent . It interacts with its target, cystinosin, to reduce the accumulation of cystine in cells . This is particularly beneficial in the treatment of cystinosis, where a defect in cystinosin function leads to cystine accumulation, especially in the eyes and kidneys .
Biochemical Pathways
This compound is involved in the cysteine degradation pathway . It is postulated to enhance glutathione biosynthesis, which may reduce oxidative stress in primary mitochondrial respiratory chain (RC) disease, thereby improving cellular viability and organismal health .
Pharmacokinetics
This compound is rapidly cleared from the plasma, with a mean clearance rate of 32.3 ml min -1 kg -1 . It is extensively distributed, with a mean volume of distribution of 15.11 . The time to peak plasma concentration is relatively short, with a mean T max of 1.4 hours .
Result of Action
The primary result of this compound’s action is the reduction of cystine accumulation in cells . This is particularly beneficial in the treatment of cystinosis, where cystine accumulation can lead to significant discomfort and require frequent treatment . In the context of mitochondrial respiratory chain disease, this compound treatment has been shown to improve mitochondrial membrane potential and oxidative stress .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended that this compound be administered with fruit juice (except grapefruit juice) for maximum absorption . Additionally, it should be used only outdoors or in a well-ventilated area, and protective measures such as gloves and eye protection should be used to prevent skin contact .
Biochemical Analysis
Biochemical Properties
Cysteamine bitartrate plays a crucial role in biochemical reactions by participating in thiol-disulfide interchange reactions. It interacts with cystine, converting it into cysteine and cysteine-cysteamine mixed disulfides, which can exit the lysosome, thereby reducing cystine accumulation . This interaction is facilitated by enzymes such as cystinosin, which is responsible for transporting cystine out of the lysosome . Additionally, this compound has been shown to enhance glutathione biosynthesis, thereby reducing oxidative stress in cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by reducing cystine accumulation, which prevents organ damage in conditions like cystinosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to normalize dysregulated metabolic, glutathione, cell defense, DNA, and immune pathways in mitochondrial respiratory chain disease models . Furthermore, this compound can improve mitochondrial membrane potential and reduce oxidative stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through thiol-disulfide interchange reactions within lysosomes. It converts cystine into cysteine and cysteine-cysteamine mixed disulfides, which can exit the lysosome via lysine transporters . This process reduces cystine accumulation and prevents the formation of harmful cystine crystals. Additionally, this compound has been shown to increase aspartate levels and flux, without significantly altering total glutathione levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can improve mitochondrial membrane potential and reduce oxidative stress in short-lived models like Caenorhabditis elegans . Its toxicity at higher concentrations highlights the importance of careful dosage management .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At micromolar concentrations, the compound has been shown to improve mitochondrial function and reduce oxidative stress in models of mitochondrial respiratory chain disease . At millimolar concentrations, this compound can induce toxicity, leading to increased hydrogen peroxide production and adverse effects . These findings underscore the importance of determining safe and effective dosages for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of coenzyme A and the biosynthesis of glutathione . The compound interacts with enzymes such as cystathionine gamma-lyase, which is responsible for the biosynthesis of cysteine . By mobilizing cysteine, this compound can increase glutathione levels, improve mitochondrial function, and reduce oxidative stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is known to bind to plasma proteins, predominantly albumin . The compound’s distribution is influenced by its volume of distribution, which varies depending on the formulation used . Additionally, this compound is transported out of lysosomes via lysine transporters, facilitating its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes, where it exerts its therapeutic effects by reducing cystine accumulation . The compound’s activity is influenced by its ability to participate in thiol-disulfide interchange reactions within lysosomes, converting cystine into cysteine and cysteine-cysteamine mixed disulfides . This process prevents the formation of harmful cystine crystals and reduces oxidative stress in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cysteamine bitartrate is synthesized by reacting cysteamine or its salt with tartaric acid . The reaction typically involves dissolving cysteamine in a suitable solvent and then adding tartaric acid under controlled conditions to form the bitartrate salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the preparation of crystalline forms of this compound, such as polymorph L1 and L2, which have characteristic diffraction peaks in X-ray diffraction patterns . These crystalline forms are produced under controlled conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cysteamine bitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound. This reaction typically involves oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Cysteamine can be reduced to form thiol derivatives using reducing agents like sodium borohydride.
Substitution: Cysteamine can undergo substitution reactions where the amino or thiol group is replaced by other functional groups.
Major Products
The major products formed from these reactions include cystamine, thiol derivatives, and various substituted cysteamine compounds .
Comparison with Similar Compounds
Cysteamine bitartrate is unique compared to other similar compounds due to its specific mechanism of action and therapeutic applications. Similar compounds include:
Cysteamine hydrochloride: Used in eye drop formulations for the treatment of corneal cystine crystal accumulation.
Cystagon: Another form of this compound used for the treatment of nephropathic cystinosis.
Procysbi: A delayed-release formulation of this compound used for the same indication.
These compounds share similar therapeutic applications but differ in their formulations and specific uses .
Properties
IUPAC Name |
2-aminoethanethiol;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKJTUFFDRENDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-19-9 | |
| Record name | (mercaptoethyl)ammonium hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247831.png)
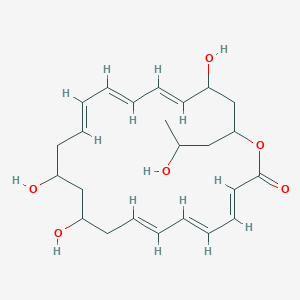
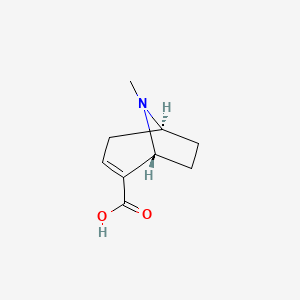
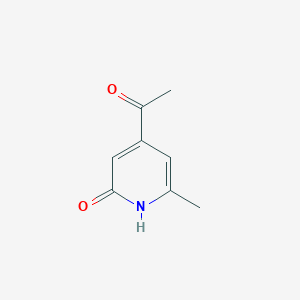
![2,4-dichloro-N-{[4-(cyclopropylmethyl)-1-(ethylsulfonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B1247837.png)
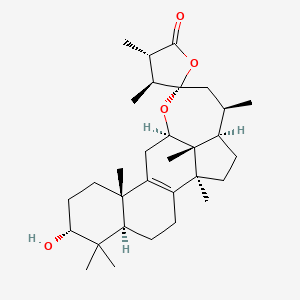

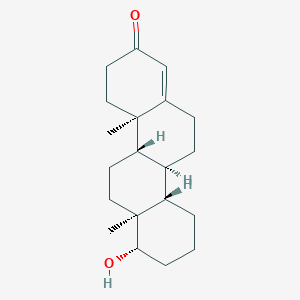

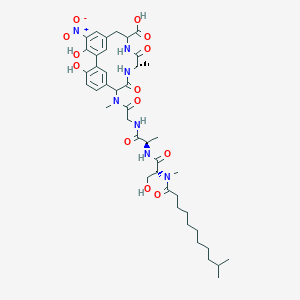
![(4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1247848.png)
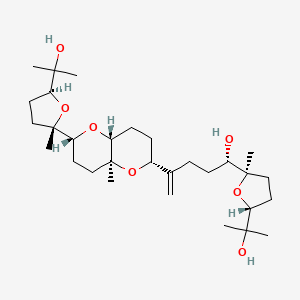
![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)
